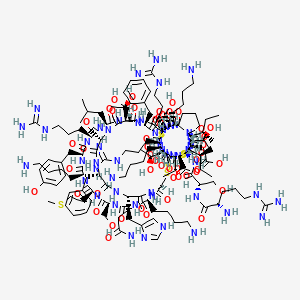
2-Chloro-4-iodo-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-iodo-5-methylpyridine is a chemical compound with the empirical formula C6H5ClIN . It has a molecular weight of 253.47 . This compound is a solid and is used as a building block in heterocyclic chemistry .
Synthesis Analysis
The synthesis of 2-Chloro-4-iodo-5-methylpyridine involves several steps. The raw material, 2-chloro-5-methylpyridine, undergoes 4-nitration reactions, reduction reactions, diazotization reactions, and iodination reactions to obtain the final product . This method is advantageous due to its simplicity and suitability for industrial mass production .Chemical Reactions Analysis
2-Chloro-4-iodo-5-methylpyridine can undergo various chemical reactions. For instance, it can react with phenylboronic acid dimethyl ester via a Suzuki coupling reaction to form 2-Chloro-5-phenylpyridine . Additionally, it can be used as an intermediate in the synthesis of Protein kinase ERK2 inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-iodo-5-methylpyridine include a density of 1.9±0.1 g/cm3, a boiling point of 277.4±35.0 °C at 760 mmHg, and a flash point of 121.6±25.9 °C . It also has a molar refractivity of 47.0±0.3 cm3 and a polar surface area of 13 Å2 .Safety and Hazards
Future Directions
2-Chloro-4-iodo-5-methylpyridine and its derivatives have potential applications in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
2-chloro-4-iodo-5-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCNVOMJDJPZHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670308 |
Source


|
| Record name | 2-Chloro-4-iodo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1197957-18-8 |
Source


|
| Record name | 2-Chloro-4-iodo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-iodo-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the main application of 2-chloro-4-iodo-5-methylpyridine according to the research?
A1: The research article highlights that 2-chloro-4-iodo-5-methylpyridine serves as a key intermediate in the synthesis of a protein kinase ERK2 inhibitor []. This inhibitor is further elaborated upon in a patent application (WO2005/100342).
Q2: Can you describe the synthesis process of 2-chloro-4-iodo-5-methylpyridine as detailed in the research?
A2: The synthesis starts with 2-chloro-5-methylpyridine as the initial material. It then undergoes a sequence of four reactions: nitration, reduction, diazotization, and finally, iodination. This process ultimately yields the desired product, 2-chloro-4-iodo-5-methylpyridine []. The researchers emphasize the simplicity and suitability of this method for industrial-scale production.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,7-Diazaspiro[4.4]nonan-1-one](/img/structure/B598639.png)
![ethyl 5-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B598643.png)
![4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione](/img/structure/B598644.png)


![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B598650.png)



